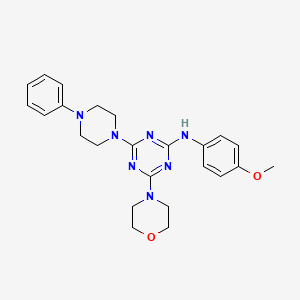
N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C24H29N7O2 and its molecular weight is 447.543. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
The compound’s structural features make it a promising candidate for developing novel anticancer drugs. Researchers have explored its potential as a kinase inhibitor, targeting specific enzymes involved in cancer cell proliferation and survival. By disrupting these pathways, the compound may inhibit tumor growth and metastasis .
Neuropharmacology and CNS Disorders
Given its morpholine and piperazine moieties, this compound has implications in neuropharmacology. It interacts with neurotransmitter receptors, including serotonin and dopamine receptors. Scientists investigate its role in treating central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia .
Antiviral Activity
Triazine derivatives often exhibit antiviral properties. Researchers have studied this compound’s ability to inhibit viral replication, particularly against RNA viruses. Its unique structure may interfere with viral enzymes or protein synthesis, making it a potential antiviral agent .
Anti-inflammatory Agents
Inflammation plays a crucial role in various diseases. The compound’s triazine scaffold could be harnessed to develop anti-inflammatory drugs. By modulating immune responses and cytokine production, it may mitigate inflammatory conditions .
Antibacterial Applications
The compound’s morpholine ring resembles certain antibacterial agents. Researchers explore its potential as a new class of antibiotics. By targeting bacterial enzymes or cell wall synthesis, it could combat drug-resistant bacteria .
Photophysical Properties and Sensors
Beyond therapeutic applications, this compound exhibits interesting photophysical properties. Its absorption and emission spectra make it suitable for fluorescence-based sensors. Researchers have used it to detect specific analytes or ions in environmental monitoring and biological assays .
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-morpholin-4-yl-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-32-21-9-7-19(8-10-21)25-22-26-23(28-24(27-22)31-15-17-33-18-16-31)30-13-11-29(12-14-30)20-5-3-2-4-6-20/h2-10H,11-18H2,1H3,(H,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRJSAKZDNAOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

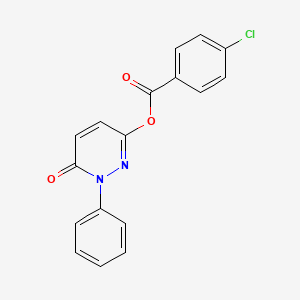
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2482436.png)
![ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate](/img/structure/B2482437.png)
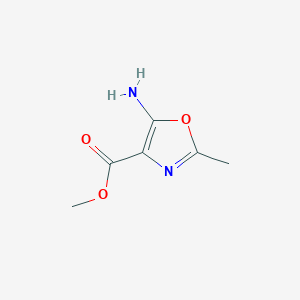
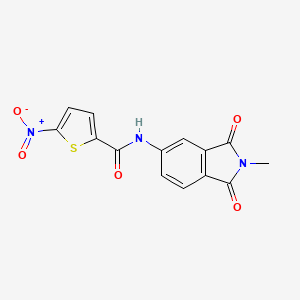
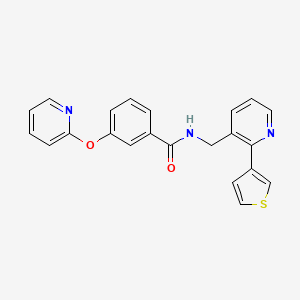
![2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2482444.png)
![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride](/img/structure/B2482447.png)
![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)
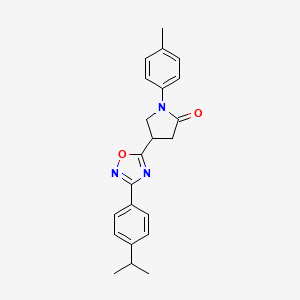

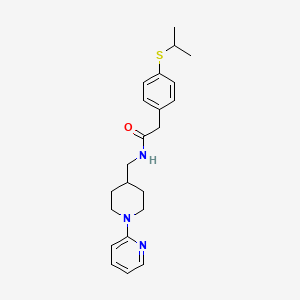
![6-(4-Fluorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2482454.png)
![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)